Molecular weight and formula of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one
Molecular weight and formula of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one
Executive Summary
1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one (CAS: 3768-66-9) is a specialized
This guide provides a rigorous technical breakdown of its molecular properties, a self-validating synthetic protocol based on nucleophilic substitution, and critical handling parameters for drug development workflows.
Physicochemical Specifications
The following data constitutes the core identity of the molecule. In mass spectrometry (MS) workflows, the unique isotopic signature of bromine (
Table 1: Molecular Identity & Properties
| Property | Value / Description |
| IUPAC Name | 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one |
| Common Name | |
| CAS Registry Number | 3768-66-9 |
| Molecular Formula | |
| Average Molecular Weight | 270.17 g/mol |
| Monoisotopic Mass | 269.0415 Da ( |
| Physical State | Viscous oil (free base) or White crystalline solid (HCl salt) |
| Solubility | Soluble in EtOH, DMSO, |
| pKa (Calculated) | ~9.2 (tertiary amine) |
Structural Analysis & Identification
To validate the synthesis or purity of this compound, researchers must look for specific spectroscopic signatures.
Mass Spectrometry (ESI-MS)
-
Signature: The spectrum will display a characteristic "twin peak" molecular ion cluster
at m/z 270 and 272 with nearly equal intensity, confirming the presence of a single bromine atom. -
Fragmentation: A major fragment loss of the dimethylamine group (
, -45 Da) or cleavage alpha to the carbonyl is common.
Proton NMR ( -NMR)
-
Aromatic Region: Two doublets integrating to 2H each (AA'BB' system) around
7.6–7.8 ppm, characteristic of the para-substituted benzene ring. -
Aliphatic Chain:
-
Triplet (
~3.0 ppm) corresponding to the adjacent to the carbonyl. -
Triplet (
~2.3 ppm) corresponding to the adjacent to the nitrogen. -
Quintet (
~1.9 ppm) for the central methylene group.
-
-
N-Methyls: A sharp singlet (
~2.2 ppm) integrating to 6H, confirming the intact dimethylamino moiety.
Synthetic Protocol (Self-Validating)
The most robust route to this molecule avoids direct Mannich reactions (which can be unstable with longer chains) and instead utilizes a stepwise Friedel-Crafts acylation followed by nucleophilic substitution.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway involving acylation followed by amination.
Step-by-Step Methodology
Step 1: Synthesis of 4-Chloro-1-(4-bromophenyl)butan-1-one
-
Reagents: Bromobenzene (1.0 eq), 4-Chlorobutyryl chloride (1.1 eq), Aluminum chloride (
, 1.2 eq), Dichloromethane (DCM). -
Procedure:
-
Suspend
in dry DCM at 0°C. -
Add 4-chlorobutyryl chloride dropwise; stir for 15 min to form the acylium ion.
-
Add bromobenzene dropwise, maintaining temperature <5°C.
-
Allow to warm to room temperature (RT) and reflux for 2 hours.
-
Quench: Pour mixture over crushed ice/HCl. Extract with DCM.
-
-
Validation: TLC (Hexane/EtOAc 9:1) should show a single spot (
~0.6).
Step 2: Amination to Target Compound
-
Reagents: Step 1 Intermediate (1.0 eq), Dimethylamine (40% aq. or in THF, 3.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst), Potassium Carbonate (
, 2.0 eq), Acetonitrile ( ). -
Procedure:
-
Dissolve the chloro-ketone intermediate in acetonitrile.
-
Add
and catalytic KI (Finkelstein condition to accelerate substitution). -
Add dimethylamine solution.
-
Heat to 60°C in a sealed pressure vessel for 6–12 hours.
-
Workup: Remove solvent in vacuo. Redissolve residue in dilute HCl (to protonate the amine and move it to aqueous phase, washing away non-basic impurities). Wash aqueous layer with ether. Basify aqueous layer with NaOH to pH 10. Extract free base into DCM.
-
-
Validation: The product is now basic. Purity is confirmed if the crude oil solidifies or shows a clean single peak on HPLC.
Stability & Handling
-
Storage: The free base is prone to oxidation (N-oxide formation) and should be stored under nitrogen at -20°C. The Hydrochloride (HCl) salt is significantly more stable and is the preferred form for long-term storage.
-
Hygroscopicity: The salt form is hygroscopic; handle in a desiccated environment.
-
Safety: As a halogenated ketone with an amine, this compound is a skin and eye irritant. Use standard PPE (nitrile gloves, safety goggles).
References
-
PubChem Compound Summary. "1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one.
-
[Link]
-
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Mechanistic grounding for Nucleophilic Substitution).
-
BLD Pharm. "Product Data: 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one."[1]
